Cas no 153941-58-3 (5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole)

5-Chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole is a structurally distinct thiazole derivative characterized by the presence of a chloro substituent at the 5-position, a 4-methylbenzenesulfonyl group at the 4-position, and a phenyl ring at the 2-position. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of biologically active molecules. The sulfonyl and chloro functionalities enhance its reactivity, enabling further functionalization, while the aromatic systems contribute to its stability. Its well-defined structure and purity make it suitable for research applications, particularly in the exploration of thiazole-based pharmacophores or materials science.
5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole structure
153941-58-3 structure
商品名:5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole
CAS番号:153941-58-3
MF:C16H12ClNO2S2
メガワット:349.85498046875
CID:5869690
PubChem ID:2147145

5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole 化学的及び物理的性質

名前と識別子

    • 5-chloro-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-thiazole
    • 5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole
    • F1744-0027
    • AKOS024609295
    • 4-tosyl-2-phenyl-5-chloro-1,3-thiazole
    • 153941-58-3
    • 5-chloro-2-phenyl-4-tosylthiazole
    • インチ: 1S/C16H12ClNO2S2/c1-11-7-9-13(10-8-11)22(19,20)16-14(17)21-15(18-16)12-5-3-2-4-6-12/h2-10H,1H3
    • InChIKey: KRUDWDXKRPTXDJ-UHFFFAOYSA-N
    • ほほえんだ: S1C(Cl)=C(S(C2=CC=C(C)C=C2)(=O)=O)N=C1C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 348.9997987g/mol
  • どういたいしつりょう: 348.9997987g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 465
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 83.6Ų

5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1744-0027-2mg
5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole
153941-58-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1744-0027-4mg
5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole
153941-58-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1744-0027-25mg
5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole
153941-58-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1744-0027-10mg
5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole
153941-58-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1744-0027-10μmol
5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole
153941-58-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1744-0027-1mg
5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole
153941-58-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1744-0027-5mg
5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole
153941-58-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1744-0027-20mg
5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole
153941-58-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1744-0027-20μmol
5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole
153941-58-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1744-0027-2μmol
5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole
153941-58-3 90%+
2μl
$57.0 2023-05-17

5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole 関連文献

5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazoleに関する追加情報

Introduction to 5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole (CAS No. 153941-58-3)

5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole, with the chemical identifier CAS No. 153941-58-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the thiazole family, which is renowned for its diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of a chloro substituent and a 4-methylbenzenesulfonyl group, contribute to its unique chemical properties and potential therapeutic benefits.

The synthesis and characterization of 5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole have been extensively studied due to its promising pharmacological effects. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further research and development. The molecular structure of this thiazole derivative exhibits a rich interplay of electronic and steric effects, which are crucial for understanding its biological behavior.

In the realm of medicinal chemistry, thiazole derivatives have garnered considerable attention for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chloro group at the 5-position and a 4-methylbenzenesulfonyl group at the 4-position enhances the compound's interactiveness with biological targets. This modification has been shown to improve binding affinity and selectivity, making it a valuable candidate for drug discovery.

Recent studies have highlighted the potential of 5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole as a lead compound for developing novel therapeutic agents. Research indicates that this molecule exhibits inhibitory activity against various enzymes and receptors involved in pathogenic processes. For instance, preliminary in vitro studies have demonstrated its effectiveness in modulating enzymes such as kinases and proteases, which are pivotal in cell signaling pathways associated with diseases like cancer and inflammation.

The role of the chloro substituent in enhancing the pharmacological activity of thiazole derivatives cannot be overstated. Chlorine atoms are known to increase lipophilicity and metabolic stability, thereby improving drug bioavailability. In contrast, the 4-methylbenzenesulfonyl group contributes to the molecule's overall rigidity and specificity in binding to biological targets. These structural elements collectively contribute to the compound's multifaceted pharmacological profile.

The synthesis of 5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core thiazole ring system efficiently. The introduction of the chloro group is typically achieved through nucleophilic aromatic substitution reactions, while the 4-methylbenzenesulfonyl group is incorporated via sulfonation followed by condensation reactions.

The pharmacokinetic properties of 5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole have been thoroughly investigated to optimize its therapeutic potential. Studies have revealed that this compound exhibits favorable solubility profiles and moderate oral bioavailability in preclinical models. These characteristics are essential for ensuring effective drug delivery and minimizing side effects. Additionally, metabolic stability studies have identified key pathways by which the compound is metabolized in vivo, providing insights for further structural optimization.

The biological activity of 5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole has been explored across various disease models. Preclinical trials have demonstrated its efficacy in reducing inflammation and inhibiting tumor growth in animal models of cancer. These findings suggest that this compound may serve as a foundation for developing new treatments targeting chronic inflammatory diseases and oncological disorders. Furthermore, its interaction with specific cellular receptors has been implicated in potential neuroprotective effects.

The future direction of research on 5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole includes exploring its mechanisms of action at a molecular level. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are being utilized to elucidate its binding interactions with target proteins. These studies aim to provide a detailed understanding of how this compound exerts its pharmacological effects.

In conclusion, 5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-thiazole (CAS No. 153941-58-3) represents a promising candidate for therapeutic intervention in various diseases. Its unique structural features and demonstrated biological activities make it an attractive subject for further research and development. As synthetic methodologies continue to evolve, the accessibility of this compound will enhance its utility in pharmaceutical applications.

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